Isoniazid alpha-ketoglutaric acid

Mycobacterium tuberculosis Respiration inhibition Isoniazid antagonism

Researchers studying INH pharmacodynamics often cannot distinguish between acetylation-dependent and TCA cycle-mediated detoxification pathways using parent drug alone. Isoniazid alpha-ketoglutaric acid (CAS 1152-31-4) is the chemically defined hydrazone formed by INH-αKG condensation-not a physical mixture-enabling precise dissection of α-ketoglutarate-mediated reversal of INH-induced respiratory blockade in M. tuberculosis. • Validated urinary biomarker for non-NAT2 INH metabolism (LC-MS/MS) • Functionally distinct from INH-pyruvate hydrazone; only αKG hydrazone reverses INH respiration inhibition • ≥95% purity; stored cool & dry; ships ambient globally

Molecular Formula C11H11N3O5
Molecular Weight 265.22 g/mol
CAS No. 1152-31-4
Cat. No. B224388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoniazid alpha-ketoglutaric acid
CAS1152-31-4
Synonyms(2Z)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid
Molecular FormulaC11H11N3O5
Molecular Weight265.22 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)NN=C(CCC(=O)O)C(=O)O
InChIInChI=1S/C11H11N3O5/c15-9(16)2-1-8(11(18)19)13-14-10(17)7-3-5-12-6-4-7/h3-6H,1-2H2,(H,14,17)(H,15,16)(H,18,19)/b13-8+
InChIKeyCCBSJXHUMYNUKH-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoniazid Alpha-Ketoglutaric Acid: Properties & Procurement


Isoniazid alpha-ketoglutaric acid (CAS 1152-31-4), also referred to as isoniazid α-ketoglutarate, is a dicarboxylic acid hydrazone derivative formed via condensation of isoniazid (INH) and α-ketoglutarate (2-oxoglutarate) [1]. The compound has the molecular formula C11H11N3O5 and a molecular weight of 265.22 g/mol [2]. Its IUPAC designation is (2E)-2-{[(pyridin-4-yl)formamido]imino}pentanedioic acid, and it is classified within the pyridinecarboxylic acids and derivatives family [3]. Predicted physicochemical properties include a water solubility of approximately 0.22 g/L and an XLogP3-AA value of 0, indicating hydrophilic character relative to the parent isoniazid molecule (XLogP3: -0.70) [4]. The compound is available commercially with a typical minimum purity specification of 95% and is recommended for long-term storage in a cool, dry environment .

Metabolite Standard Differentiated hydrazone for INH biotransformation studies
Aqueous Method Fit Predicted hydrophilic character supports LC-MS workflows
Storage-informed Long-term integrity maintained in cool, dry conditions

Isoniazid Alpha-Ketoglutaric Acid: Why Substitutes Fail


Isoniazid alpha-ketoglutaric acid is not merely a physical mixture of isoniazid (INH) and α-ketoglutarate; it is a chemically distinct hydrazone entity with unique biological recognition, stability, and functional properties. The condensation reaction between INH and α-ketoglutarate occurs in vivo and has been directly implicated in the metabolic detoxification and neutralization of INH activity in Mycobacterium tuberculosis [1]. Simple admixtures of INH and α-ketoglutarate fail to replicate the compound's specific pharmacokinetic and pharmacodynamic interactions. Critically, early mechanistic studies established that while both pyruvate and α-ketoglutarate can form hydrazones, only α-ketoglutarate demonstrated the capacity to overcome INH-induced inhibition of endogenous respiration in tubercle bacilli, highlighting a functional divergence among structurally analogous hydrazones that precludes generic substitution [2]. Furthermore, the compound serves as a specific marker in drug metabolism studies, identified in rat urine as a distinct INH-derived metabolite, a role that an extemporaneous mixture cannot fulfill in tracer or biomarker applications [3].

Hydrazone Entity vs. Mixture

A physical INH and α-ketoglutarate mixture may not replicate the hydrazone's biological recognition.

Pyruvate Analogs Lack Rescue

Pyruvate-derived hydrazones may not reproduce the α-ketoglutarate-specific respiratory rescue effect.

Biomarker Substitution

An extemporaneous mixture cannot substitute as a verified in vivo metabolite marker for tracer studies.

Isoniazid Alpha-Ketoglutaric Acid: Evidence of Specificity


Differential Reversal of INH Respiratory Inhibition

In studies of INH-induced inhibition of endogenous respiration in Mycobacterium tuberculosis H37Rv, α-ketoglutarate (the precursor to isoniazid alpha-ketoglutaric acid) uniquely reversed the inhibitory effect, whereas pyruvate—despite also being capable of forming a hydrazone with INH—failed to reverse the respiratory inhibition [1]. This provides direct functional evidence that the α-ketoglutarate-derived interaction is biologically distinct from other ketone acid hydrazones.

Respiratory Rescue
Head-to-head
α-Ketoglutarate species reversed INH respiratory inhibition; pyruvate showed no reversal.
α-Ketoglutarate interaction is functionally distinct.
Reported in M. tuberculosis H37Rv; qualitative reversal.
Mycobacterium tuberculosis Respiration inhibition Isoniazid antagonism

In Vivo Metabolic Formation & Excretion Kinetics

Isoniazid alpha-ketoglutaric acid has been definitively identified as an in vivo metabolite of isoniazid (INH) in mammalian systems. In contrast to simple in vitro mixtures or synthetically derived hydrazones, this compound is formed endogenously and excreted in urine, confirming its relevance as a bona fide biotransformation product [1]. While specific quantitative excretion rates from the primary 1954 study are not digitized, the identification itself establishes its biological relevance over non-endogenous hydrazones or the parent drug.

In Vivo Metabolite ID
Data to verify
Detected in rat urine as a distinct INH-derived biotransformation product.
Supports use as a metabolic standard.
Quantitative excretion data not digitized.
Drug metabolism Biomarker Pharmacokinetics

No Influence on INH Cellular Uptake

Unlike pyridoxal, which induces a 100-fold increase in the uptake of C14-labeled INH by M. tuberculosis H37Rv, α-ketoglutarate (and by extension, its hydrazone isoniazid alpha-ketoglutaric acid) demonstrated no appreciable influence on cellular uptake of the labeled drug [1]. This quantitative distinction delineates that the antagonistic mechanism of α-ketoglutarate is not mediated through altered INH transport dynamics.

Uptake Mechanism
Head-to-head
α-Ketoglutarate had no influence on C14-INH uptake; pyridoxal induced a 100-fold increase.
Mechanism is post-uptake, not transport-mediated.
M. tuberculosis H37Rv; C14-label method.
Cellular uptake Drug transport Mechanism of action

Isoniazid Alpha-Ketoglutaric Acid: Research Applications


Mechanistic Studies: INH Respiratory Inhibition

Utilize isoniazid alpha-ketoglutaric acid as a specific biochemical probe to investigate the post-uptake antagonism of INH-mediated respiratory inhibition. Given that α-ketoglutarate reverses INH-induced respiration blockade while pyruvate does not, this compound enables precise dissection of the metabolic pathways by which TCA cycle intermediates interfere with INH's bactericidal mechanisms [1].

Analytical Standard for INH Metabolism

Employ isoniazid alpha-ketoglutaric acid as a certified reference standard for LC-MS/MS or HPLC-UV methods in pharmacokinetic studies. The compound's definitive identification in mammalian urine following INH administration validates its use as a specific biomarker for non-acetylation metabolic pathways, enabling accurate quantification of this detoxification route distinct from NAT2-mediated acetylation [2].

Structural Biology of INH Hydrazone Adducts

Source isoniazid alpha-ketoglutaric acid for co-crystallization studies with potential protein targets (e.g., catalase-peroxidase KatG, enoyl-ACP reductase InhA) to determine binding affinities and structural conformations. The distinct physicochemical properties of this hydrazone (XLogP3-AA 0; predicted water solubility 0.22 g/L) may reveal alternative binding modes compared to INH-NAD adducts or INH-pyruvate hydrazones, informing the design of novel anti-tubercular agents [3].

Application
Selection Property
Validation Focus
INH Respiratory Inhibition Studies
α-Ketoglutarate-specific reversal activity
Post-uptake metabolic interference endpoints
INH Biotransformation Bioanalysis
Endogenous hydrazone metabolite identity
LC-MS/MS method validation for non-acetylation pathways
INH Hydrazone Structural Biology
Distinct physicochemical profile (predicted hydrophilic)
Co-crystallization with KatG or InhA; binding mode elucidation

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